Methyl 2-(1H-pyrazol-1-yl)acetate

Overview

Description

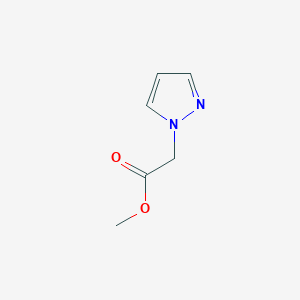

Methyl 2-(1H-pyrazol-1-yl)acetate (CAS: 142890-12-8) is a heterocyclic ester featuring a pyrazole ring linked to a methyl acetate group. Its molecular formula is C₆H₇N₂O₂, with a molecular weight of 139.13 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the ester group, which can undergo hydrolysis, aminolysis, or nucleophilic substitution, and the pyrazole ring, which participates in coordination chemistry and hydrogen bonding .

Preparation Methods

Preparation Methods

N-Alkylation of Pyrazole with Haloacetates

The most common and well-documented method for preparing methyl 2-(1H-pyrazol-1-yl)acetate involves the N-alkylation of pyrazole with methyl haloacetates, typically methyl bromoacetate or methyl chloroacetate, under basic conditions.

$$

\text{Pyrazole} + \text{Methyl bromoacetate} \xrightarrow[\text{solvent}]{\text{Base, reflux}} \text{this compound}

$$

- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Temperature: Reflux (80–100 °C)

- Reaction time: 6–12 hours

The base deprotonates the pyrazole nitrogen, increasing its nucleophilicity, which then attacks the electrophilic carbon of the methyl haloacetate, displacing the halide and forming the N-substituted product.

- Alkylation of pyrazole with methyl bromoacetate in DMF using potassium carbonate at 80 °C for 8 hours yields this compound with moderate to good yields (typically 60–80%).

Cyclization of Hydrazines with β-Keto Esters

An alternative synthetic route involves the cyclization of hydrazine derivatives with β-keto esters to form substituted pyrazoles, which can then be esterified or directly yield this compound derivatives.

$$

\text{Hydrazine derivative} + \beta\text{-keto ester} \xrightarrow[\text{solvent}]{\text{Reflux}} \text{Pyrazole ester}

$$

- Solvent: Ethanol or other alcohols

- Temperature: Reflux

- Reaction time: Several hours (3–10 h)

This method is particularly useful for synthesizing substituted pyrazole esters, including amino- or methyl-substituted derivatives.

Direct Synthesis from Esters Using tert-Butoxide

A more recent method involves the direct synthesis of pyrazoles from esters using potassium tert-butoxide as a strong base in tetrahydrofuran (THF), followed by reaction with hydrazine hydrate.

- Potassium tert-butoxide dissolved in THF

- Addition of ethyl ester and acetylene derivatives

- Stirring at ambient temperature for a short time (3–10 minutes)

- Quenching with water and extraction

- Purification by silica gel chromatography

This method allows for the preparation of various substituted pyrazoles, including this compound analogs, with good selectivity and yields.

Reaction Conditions and Optimization

| Parameter | Optimal Range | Impact on Yield and Purity |

|---|---|---|

| Base | K2CO3 or Na2CO3 | Efficient deprotonation, promotes alkylation |

| Solvent | DMF, acetonitrile | Enhances solubility and reaction rate |

| Temperature | 80–100 °C | Higher temperature increases reaction rate |

| Reaction Time | 6–12 hours | Sufficient for completion, avoids degradation |

| Purification | Recrystallization or column chromatography | Achieves >95% purity |

Purification and Characterization

- Purification: Typically involves recrystallization from alcohols (e.g., ethanol, 2-propanol) or silica gel column chromatography using solvent systems such as ethyl acetate/hexane mixtures.

- Characterization: Confirmed by spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR): 1H NMR shows characteristic pyrazole protons and methylene signals near δ 5.0 ppm; 13C NMR confirms ester carbonyl at δ ~170 ppm.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~155 g/mol).

- Infrared Spectroscopy (IR): Ester carbonyl stretch near 1730 cm⁻¹.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Research Findings and Yields

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole-based compounds.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis

Methyl 2-(1H-pyrazol-1-yl)acetate serves as a versatile reagent in organic synthesis. It is often utilized in the synthesis of complex molecules, including heterocycles and pharmaceuticals. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, makes it an essential building block in synthetic organic chemistry .

Case Study: Synthesis of Heterocycles

A notable application is its use in synthesizing pyrazole derivatives through reactions with aldehydes and ketones. For instance, researchers have reported the efficient formation of substituted pyrazoles by reacting this compound with various electrophiles under mild conditions. This method has been shown to yield high purity products with good yields, demonstrating its utility in developing new pharmaceutical agents .

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have suggested that this compound exhibits potential anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings position it as a candidate for further development into anticancer therapeutics .

Case Study: Anticancer Mechanism Exploration

In a study exploring the anticancer activity of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of Methyl 2-(1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-(1H-pyrazol-1-yl)acetate

- Structure : Replaces the methyl ester with an ethyl group (C₇H₉N₂O₂, MW: 153.16 g/mol).

- Synthesis : Prepared via reaction of ethyl chloroacetate with 1H-pyrazole .

- Reactivity : The ethyl ester exhibits slower hydrolysis kinetics compared to the methyl analog due to increased steric hindrance. It is frequently used to synthesize hydrazide derivatives (e.g., 2-(1H-pyrazol-1-yl)acetohydrazide) and subsequent Schiff bases, which are precursors for antimicrobial agents .

Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate

- Structure : Incorporates a chlorosulfonyl group at the pyrazole 4-position (C₆H₇ClN₂O₄S, MW: 238.65 g/mol) .

- Reactivity : The chlorosulfonyl group enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., coupling with amines or thiols).

- Applications : Functions as a multifunctional scaffold in drug discovery, particularly for introducing sulfonamide or sulfonate functionalities.

Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate

- Structure : Substitutes a chlorine atom at the pyrazole 5-position (C₇H₈ClN₂O₂, MW: 187.60 g/mol) .

- This modification is common in agrochemicals to enhance pesticidal activity.

Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate

- Structure : Features dimethyl substitution on the pyrazole ring (C₈H₁₁N₂O₂, MW: 167.19 g/mol) .

- Steric Effects : The methyl groups introduce steric hindrance, which may reduce reactivity in ring-opening reactions but improve stability in storage.

- Applications : Explored in material science for polymer modification and in agriculture as a growth regulator .

Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate

- Structure : Pyrazole ring fused with a pyridinyl group (C₁₁H₁₀N₃O₂, MW: 216.22 g/mol) .

- Coordination Chemistry : The pyridinyl-pyrazole system acts as a bidentate ligand for transition metals (e.g., Ru or Pd), useful in catalysis and photoluminescent materials .

Comparative Data Table

Key Research Findings

- Reactivity Trends : Methyl esters generally hydrolyze faster than ethyl analogs, making them preferable for rapid derivatization. Chlorosulfonyl and pyridinyl substituents expand utility in metal coordination and sulfonamide drug development .

- Biological Activity : Pyrazole-acetate derivatives with hydrazide or oxadiazole moieties show enhanced antimicrobial properties compared to parent esters .

- Commercial Availability: this compound is available from suppliers like Santa Cruz Biotechnology (1 g: $200; 5 g: $739), reflecting its demand in research .

Biological Activity

Methyl 2-(1H-pyrazol-1-yl)acetate, with the molecular formula CHNO, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor ligands. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant case studies.

Target Interactions

This compound interacts with various biological targets, including:

- Cytochrome P450 Enzymes : This compound acts as a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

- Receptors and Ion Channels : It has been shown to modulate the activity of certain receptors and ion channels, influencing cellular signaling pathways.

Biochemical Pathways

Research indicates that related pyrazole compounds can impact the NAD salvage pathway through interaction with nicotinamide adenine dinucleotide (NAD) precursors, thereby influencing cellular metabolism and energy production.

Cellular Effects

This compound exerts several effects on cellular processes:

- Cell Signaling : The compound modulates signaling pathways involving kinases and phosphatases, which can alter gene expression profiles related to cell growth and apoptosis.

- Metabolic Influence : It affects metabolic enzyme activities, leading to changes in the synthesis of key metabolites within various cell types.

Antipromastigote Activity

In vitro studies have demonstrated that this compound exhibits potent antipromastigote activity against Leishmania species. This suggests potential applications in treating leishmaniasis, a disease caused by parasitic protozoa.

Structure-Activity Relationship (SAR)

A study focusing on pyrazole derivatives revealed that modifications to the pyrazole core can significantly influence biological activity. For instance, derivatives with specific functional groups showed enhanced anti-inflammatory and analgesic properties compared to their parent compounds . The presence of acidic centers (e.g., carboxylic acid or enolic groups) was associated with improved anti-inflammatory activity .

Synthesis of Novel Compounds

Recent research has also explored the synthesis of novel compounds derived from this compound for potential use as AMPK inhibitors. These compounds are being investigated for their anticancer properties based on their ability to modulate metabolic pathways involved in cancer cell proliferation .

Table 1: Biological Activities of this compound Derivatives

Table 2: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Impact on Drug Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 | Substrate | Influences biotransformation rates | |

| Cytochrome P450 2D6 | Modulator | Alters substrate specificity |

Q & A

Q. Basic: What are the standard synthetic routes for Methyl 2-(1H-pyrazol-1-yl)acetate, and how can reaction efficiency be optimized?

Methodological Answer:

The most common method involves nucleophilic substitution between pyrazole derivatives and methyl chloroacetate. For example, alkylation of 1H-pyrazole with methyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in DMF at room temperature yields the target compound. Key parameters include:

- Base Selection : K₂CO₃ is preferred due to its mild basicity and solubility in polar aprotic solvents like DMF .

- Solvent Optimization : DMF facilitates high reactivity but requires post-reaction dilution with ice water to precipitate the product .

- Purification : Recrystallization from ethanol or column chromatography (using silica gel and ethyl acetate/hexane eluent) ensures purity .

Q. Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective alkylation at the pyrazole N1 position, with characteristic peaks for the methyl ester (~3.7 ppm) and pyrazole protons (~6.5–7.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond angles and torsion angles, critical for verifying steric effects of the pyrazole-acetate linkage. Hydrogen bonding networks (e.g., N–H···O) are often observed in the crystal lattice .

Q. Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions may arise from tautomerism or solvent-induced shifts:

- Tautomer Identification : Use variable-temperature NMR to detect dynamic equilibria between pyrazole tautomers .

- Crystallographic Validation : Compare experimental X-ray data (e.g., C–N bond lengths) with DFT-calculated geometries to resolve ambiguities .

- Solvent Effects : Record NMR in deuterated DMSO vs. CDCl₃; pyrazole protons exhibit downfield shifts in polar solvents due to hydrogen bonding .

Q. Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Catalyst Screening : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 50°C, 30 min) while maintaining >80% yield .

- Byproduct Mitigation : Monitor intermediates via LC-MS; quench excess methyl chloroacetate with aqueous NaHCO₃ to prevent di-alkylation .

Q. Advanced: How do computational methods enhance understanding of this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in alkylation reactions. Pyrazole’s N1 site is favored due to lower activation energy (~15 kcal/mol) compared to N2 .

- Molecular Dynamics : Simulate solvent interactions to explain DMF’s role in stabilizing intermediates via dipole-dipole interactions .

Q. Basic: What are the best practices for handling hygroscopicity and storage?

Methodological Answer:

- Desiccation : Store under argon or nitrogen in sealed vials with molecular sieves (3Å).

- Low-Temperature Stability : Maintain at –20°C to prevent ester hydrolysis; monitor via FT-IR (loss of C=O stretch at ~1740 cm⁻¹ indicates degradation) .

Q. Advanced: How can hydrogen bonding networks influence the compound’s crystallographic packing?

Methodological Answer:

- X-ray Analysis : Use SHELXL to identify intermolecular interactions. For example, the pyrazole N–H group often forms hydrogen bonds with ester carbonyls (2.8–3.0 Å), creating 1D chains or 2D sheets .

- Thermal Stability : Stronger H-bonding correlates with higher melting points (e.g., 145–150°C for H-bonded crystals vs. 120°C for disordered phases) .

Q. Advanced: What are the challenges in modifying the ester group for bioactivity studies?

Methodological Answer:

- Hydrolysis Sensitivity : Replace methyl with tert-butyl esters for in vivo stability; confirm resistance to esterases via HPLC .

- Functionalization : Introduce fluorinated or aryl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the acetate moiety .

Q. Advanced: How do steric effects of substituents on the pyrazole ring affect reactivity?

Methodological Answer:

- Steric Maps : Use Mercury software to calculate % buried volume (%Vbur) for substituents. Bulky groups (e.g., CF₃ at pyrazole C5) reduce alkylation yields by 20–30% due to hindered access to N1 .

- Kinetic Studies : Compare rate constants (k) for substituted pyrazoles; electron-withdrawing groups (e.g., –NO₂) slow alkylation by destabilizing the transition state .

Q. Advanced: What mechanistic insights explain byproduct formation during azide-alkyne cycloadditions involving this compound?

Methodological Answer:

- Click Reaction Monitoring : Use in situ IR to detect Cu(I) intermediates. Excess NaN₃ or elevated temperatures (>60°C) promote triazole regioisomers (1,4 vs. 1,5) .

- Side-Reaction Pathways : Azide decomposition to amines (via Staudinger reaction) can occur; add catalytic TEMPO to suppress radical pathways .

Properties

IUPAC Name |

methyl 2-pyrazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUHYXHQRFJCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599138 | |

| Record name | Methyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142890-12-8 | |

| Record name | Methyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.